molecular formula C6H12Li3O15P3 B3097045 D-myo-Inositol 1,4,5-trisphosphate trilithium salt CAS No. 129828-69-9

D-myo-Inositol 1,4,5-trisphosphate trilithium salt

Cat. No.: B3097045
CAS No.: 129828-69-9
M. Wt: 438 g/mol
InChI Key: XSSBNYRDNZEWMT-ZKVWPJASSA-K
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Description

D-myo-Inositol 1,4,5-trisphosphate trilithium salt: is a biologically significant compound that plays a crucial role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in the regulation of intracellular calcium levels. This compound is often used in scientific research to study various cellular processes, including signal transduction and calcium mobilization.

Biochemical Analysis

Biochemical Properties

D-myo-Inositol 1,4,5-trisphosphate trilithium salt interacts with several enzymes, proteins, and other biomolecules. It is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The compound does not compete with ATP .

Cellular Effects

The compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It binds with Ins (1,4,5)P3 receptors, leading to the opening of calcium channels and an increase in intracellular calcium .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It stimulates intracellular calcium mobilization .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate trilithium salt typically involves the phosphorylation of myo-inositol. The process begins with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation at the 1, 4, and 5 positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 1,4,5-trisphosphate trilithium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various inositol phosphate derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: D-myo-Inositol 1,4,5-trisphosphate trilithium salt is used as a model compound to study phosphorylation and dephosphorylation mechanisms. It is also used in the synthesis of other inositol phosphate derivatives .

Biology: In biological research, this compound is used to investigate intracellular signaling pathways, particularly those involving calcium mobilization. It serves as a second messenger in various cellular processes .

Medicine: In medical research, this compound is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as neurodegenerative disorders and cardiovascular diseases .

Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools. It is also utilized in the production of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Comparison: D-myo-Inositol 1,4,5-trisphosphate trilithium salt is unique due to its specific lithium ion composition, which can influence its solubility and biological activity compared to its sodium and potassium counterparts. The trilithium salt form may exhibit different pharmacokinetics and cellular uptake properties, making it a valuable tool in specific research applications .

Properties

IUPAC Name

trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3Li/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBNYRDNZEWMT-ZKVWPJASSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Li3O15P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol 1,4,5-trisphosphate trilithium salt
Reactant of Route 2
D-myo-Inositol 1,4,5-trisphosphate trilithium salt
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D-myo-Inositol 1,4,5-trisphosphate trilithium salt
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D-myo-Inositol 1,4,5-trisphosphate trilithium salt
Reactant of Route 5
D-myo-Inositol 1,4,5-trisphosphate trilithium salt
Reactant of Route 6
D-myo-Inositol 1,4,5-trisphosphate trilithium salt

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